2-Bromo-5-fluorobenzylamine hydrochloride
CAS No.: 202865-67-6
Cat. No.: VC2332881
Molecular Formula: C7H8BrClFN
Molecular Weight: 240.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 202865-67-6 |
|---|---|
| Molecular Formula | C7H8BrClFN |
| Molecular Weight | 240.5 g/mol |
| IUPAC Name | (2-bromo-5-fluorophenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H7BrFN.ClH/c8-7-2-1-6(9)3-5(7)4-10;/h1-3H,4,10H2;1H |
| Standard InChI Key | FCNDYXZLZMHWKI-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)CN)Br.Cl |
| Canonical SMILES | C1=CC(=C(C=C1F)CN)Br.Cl |
Introduction
Chemical Structure and Properties
2-Bromo-5-fluorobenzylamine hydrochloride is a crystalline compound with a molecular formula of C7H8BrClFN . The structure consists of a benzene ring substituted with bromine at the 2-position and fluorine at the 5-position, with an aminomethyl group (-CH2NH2) attached to the ring. The compound exists as a hydrochloride salt, which enhances its water solubility compared to the free base form.
Fundamental Properties
The table below summarizes the key chemical and physical properties of 2-Bromo-5-fluorobenzylamine hydrochloride:
| Property | Value |
|---|---|
| IUPAC Name | (2-bromo-5-fluorophenyl)methanamine;hydrochloride |
| CAS Number | 202865-67-6 |
| Molecular Formula | C7H8BrClFN |
| Molecular Weight | 240.50 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1F)CN)Br.Cl |
| InChI | InChI=1S/C7H7BrFN.ClH/c8-7-2-1-6(9)3-5(7)4-10;/h1-3H,4,10H2;1H |
| LogP | 3.54920 |
| Storage Condition | Room temperature |
The compound's relatively high LogP value of 3.54920 indicates moderate lipophilicity , which can be advantageous for certain pharmaceutical applications where membrane penetration is desired.
Structural Characteristics
Chemical Reactivity
Reaction Profile
The reactivity of 2-Bromo-5-fluorobenzylamine hydrochloride is primarily determined by its functional groups:
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The bromine atom serves as an excellent leaving group, making the compound valuable in various coupling reactions, including Suzuki, Heck, and Sonogashira couplings.
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The primary amine group can participate in numerous transformations:
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Formation of amides through acylation
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Production of secondary and tertiary amines through alkylation
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Generation of imines and enamines through condensation reactions
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Development of diazonium intermediates through diazotization
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The fluorine substituent enhances the electrophilicity of certain positions on the aromatic ring, potentially facilitating nucleophilic aromatic substitution reactions.
Deaminative Coupling
Recent research has explored deaminative coupling reactions involving benzylamines, which could potentially be applied to 2-Bromo-5-fluorobenzylamine hydrochloride. These reactions involve the conversion of the amine group into a leaving group, allowing for further functionalization of the molecule .
Applications in Scientific Research
Pharmaceutical Building Block
2-Bromo-5-fluorobenzylamine hydrochloride is classified as a "Protein Degrader Building Block" , indicating its importance in the development of targeted protein degradation technologies. This emerging field in drug discovery focuses on the development of molecules that can selectively degrade disease-causing proteins rather than simply inhibiting them.
The unique substitution pattern of bromine and fluorine on the benzene ring provides specific electronic and steric properties that can be leveraged in the design of biologically active compounds. The halogen atoms can enhance binding to protein targets through halogen bonding and hydrophobic interactions.
Medicinal Chemistry Applications
The compound's structural features make it valuable for medicinal chemistry research, particularly in the design of central nervous system (CNS) agents, where halogenated compounds often show enhanced blood-brain barrier penetration. The moderate lipophilicity (LogP: 3.54920) provides a balance between membrane permeability and aqueous solubility, which is desirable for drug candidates.
Comparative Analysis with Structural Analogs
Isomeric Compounds
The properties of 2-Bromo-5-fluorobenzylamine hydrochloride can be compared with similar compounds to understand the impact of structural variations:
The positional isomer 5-Bromo-2-fluorobenzylamine hydrochloride differs in the arrangement of the halogen atoms, which affects its physical properties, including its melting point (221-226°C) . Such structural differences can significantly impact chemical reactivity and binding characteristics in biological systems.
Structure-Activity Relationships
The specific arrangement of substituents on the aromatic ring of 2-Bromo-5-fluorobenzylamine hydrochloride contributes to its unique chemical and biological properties. When designing analogs or derivatives for specific applications, researchers must consider how structural modifications might affect:
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Lipophilicity and solubility profile
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Metabolic stability
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Binding affinity to target proteins
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Reactivity in chemical transformations
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Potential toxicity issues related to the halogen substituents
Biological Activity and Mechanism of Action
Pharmacological Considerations
For applications in drug discovery, several pharmacological aspects of 2-Bromo-5-fluorobenzylamine hydrochloride would need to be considered:
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Absorption and distribution: The moderate lipophilicity (LogP: 3.54920) suggests reasonable membrane permeability, while the hydrochloride salt form enhances aqueous solubility.
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Metabolism: The compound would likely undergo various biotransformations, including N-dealkylation of the amine group, oxidation of the benzylic carbon, and potential dehalogenation reactions.
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Potential toxicity: As with many halogenated compounds, toxicological assessments would be necessary to evaluate safety profiles for specific applications.
Current Research Trends and Future Directions
Current research involving 2-Bromo-5-fluorobenzylamine hydrochloride and related compounds appears to focus on several key areas:
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Development of novel synthetic methodologies for the functionalization of halogenated benzylamines
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Application in targeted protein degradation technologies
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Structure-activity relationship studies to optimize properties for specific therapeutic targets
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Exploration of new coupling reactions involving the bromine substituent
Future research directions may include:
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Development of green chemistry approaches for the synthesis of halogenated benzylamines
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Investigation of the compound's potential in emerging therapeutic areas such as neurological disorders
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Application in the development of molecular imaging agents, leveraging the unique structural features
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